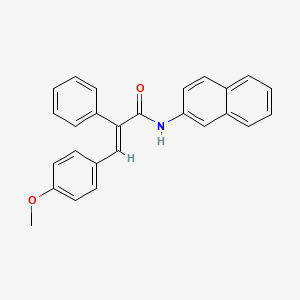![molecular formula C17H15ClN2O4 B4996519 methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B4996519.png)
methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a glycylamino group and a 2-chlorophenyl carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Glycylamino Intermediate: The reaction begins with the condensation of glycine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the N-[(2-chlorophenyl)carbonyl]glycine intermediate.
Esterification: The intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glycylamino group, to form different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar in structure but lacks the glycylamino group.
Methyl 2-aminobenzoate: Similar in structure but lacks the 2-chlorophenyl carbonyl group.
N-[(2-chlorophenyl)carbonyl]glycine: Similar in structure but lacks the ester group.
Uniqueness
Methyl 2-({N-[(2-chlorophenyl)carbonyl]glycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the glycylamino group and the 2-chlorophenyl carbonyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(2-chlorobenzoyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-24-17(23)12-7-3-5-9-14(12)20-15(21)10-19-16(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLBJNKIYIRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![4-(4-FLUOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4996463.png)
![2-{4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![1-[4-(4-Methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4996471.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)

![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)

![(6Z)-5-imino-6-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4996513.png)


